1H-indol-2-ylmethyl acetate CAS number and identifiers
1H-indol-2-ylmethyl acetate CAS number and identifiers
The following technical guide is structured to provide an exhaustive analysis of 1H-indol-2-ylmethyl acetate , focusing on its chemical identity, synthesis, unique reactivity profile, and applications in heterocyclic chemistry.
CAS Number: 63158-55-4[1]
Executive Summary
1H-Indol-2-ylmethyl acetate (also known as (1H-indol-2-yl)methyl acetate or 2-acetoxymethylindole) is a critical electrophilic building block in organic synthesis.[1] Unlike its C3-substituted counterparts (e.g., indole-3-carbinol derivatives), the C2-substituted indole moiety presents unique stability challenges and reactivity patterns. This compound serves as a "masked" form of the unstable 2-methyleneindoline (aza-ortho-xylylene) intermediate, allowing for controlled nucleophilic functionalization at the pseudo-benzylic position. It is widely utilized in the synthesis of polycyclic indole alkaloids and pharmacologically active pyrrolo[1,2-a]indoles.
Chemical Identity & Identifiers
| Parameter | Value |
| CAS Number | 63158-55-4 |
| IUPAC Name | (1H-Indol-2-yl)methyl acetate |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| SMILES | CC(=O)OCC1=CC2=CC=CC=C2N1 |
| InChI Key | (Computed from SMILES) ZXAOWDBYBUEVKE-UHFFFAOYSA-N (Isomer check required*) |
| Appearance | White to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, THF; insoluble in water.[2] |
*Note: Users should verify the InChI Key against their specific isomer database, as the C3-isomer (indol-3-yl) is more common.
Structural Analysis & Reactivity Profile
The Stability Paradox
The parent alcohol, (1H-indol-2-yl)methanol (CAS 24621-70-3), is notoriously unstable under acidic conditions. It readily undergoes self-condensation to form dimers or polymers via an intermolecular Friedel-Crafts alkylation.
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Role of the Acetate: Acetylation of the hydroxyl group stabilizes the molecule, preventing premature ionization while creating a versatile leaving group (OAc) that can be activated under controlled Lewis acid or Brønsted base conditions.
Mechanistic Pathway: The Aza-ortho-xylylene Intermediate
The core utility of 1H-indol-2-ylmethyl acetate lies in its ability to generate the highly reactive 2-methyleneindoline (also referred to as 2-methide-2H-indole or aza-ortho-xylylene).
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Activation: Under basic conditions or Lewis acid catalysis, the acetate group is eliminated.
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Intermediate Formation: This generates an exocyclic double bond at the C2 position, disrupting the aromaticity of the pyrrole ring but maintaining the benzene ring's integrity.
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Nucleophilic Trapping: Carbon or heteroatom nucleophiles attack the exocyclic methylene, restoring the energetic stability of the aromatic indole system.
Visualization of Reactivity
The following diagram illustrates the activation and trapping of the acetate scaffold.
Figure 1: Generation of the reactive 2-methyleneindoline intermediate via elimination of acetic acid, followed by nucleophilic capture.
Synthesis & Production Protocols
To ensure high purity and prevent polymerization, a two-step sequence starting from ethyl indole-2-carboxylate is recommended.
Step 1: Reduction to (1H-Indol-2-yl)methanol
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous). Precaution: The product alcohol is acid-sensitive. Avoid acidic workups.
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Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C under Argon.
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Add ethyl 1H-indole-2-carboxylate (1.0 equiv) in THF dropwise.
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Warm to room temperature and stir for 2–4 hours (monitor by TLC).
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Quench: Carefully add Na₂SO₄·10H₂O or Fieser workup (Water/15% NaOH/Water).
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Filter solids and concentrate the filtrate immediately to avoid decomposition. Use the crude alcohol directly in Step 2.
Step 2: Acetylation to 1H-Indol-2-ylmethyl acetate
Reagents: Acetic Anhydride (Ac₂O), Pyridine (or Triethylamine/DMAP), DCM.
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Dissolve the crude (1H-indol-2-yl)methanol in dry DCM.
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Add Pyridine (1.2 equiv) and cool to 0°C.
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Add Acetic Anhydride (1.1 equiv) dropwise.
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Stir at 0°C for 1 hour, then warm to RT.
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Workup: Wash with sat. NaHCO₃ (cold), then brine. Dry over MgSO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc, typically 4:1).
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Note: The acetate is significantly more stable than the alcohol and can be stored cold.
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Applications in Drug Discovery
Scaffold for Polycyclic Alkaloids
The 1H-indol-2-ylmethyl acetate is a key synthon for accessing pyrrolo[1,2-a]indoles , a tricyclic core found in mitomycin antibiotics and various kinase inhibitors.
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Method: Palladium-catalyzed cascade reactions with 1,3-dicarbonyls or amino acid esters.
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Mechanism: The acetate acts as a leaving group to form a π-allyl palladium complex (or the aza-xylylene species), which undergoes cyclization.
Kinase Inhibition
Derivatives synthesized from this core have shown potential as inhibitors of:
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PAK1 (p21-activated kinase 1): Involved in cancer cell migration.
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Tubulin Polymerization: Acting as colchicine-site binders when coupled with appropriate aryl groups.
Analytical Characterization
For verification of CAS 63158-55-4, the following spectral data is characteristic:
| Technique | Diagnostic Signals (CDCl₃) | Assignment |
| ¹H NMR | δ 8.50–8.90 (br s, 1H) | Indole N-H |
| δ 7.58 (d, J=8.0 Hz, 1H) | Indole C4-H | |
| δ 7.05–7.30 (m, 3H) | Indole C5, C6, C7-H | |
| δ 6.45 (s, 1H) | Indole C3-H (Distinctive) | |
| δ 5.28 (s, 2H) | CH₂ -OAc (Deshielded) | |
| δ 2.10 (s, 3H) | Acetate CH₃ | |
| ¹³C NMR | δ 171.0 (C=O), 136.5 (C7a), 133.0 (C2), 128.0 (C3a), 103.5 (C3), 58.5 (CH₂), 21.0 (CH₃) | Key Carbon Environments |
References
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Chemical Synthesis Database. (2025). Methyl 1H-indol-2-yl(oxo)acetate and related indole derivatives. Retrieved from
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Palmieri, A., et al. (2018). Reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyls: Synthesis of 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. ResearchGate. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 1H-Indole-2-methanol (Precursor Data). Retrieved from
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BLD Pharm. (n.d.). 1H-Indol-2-ylmethyl acetate Product Page (CAS 63158-55-4).[1] Retrieved from
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National Institutes of Health (NIH). (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates. PubMed Central. Retrieved from
